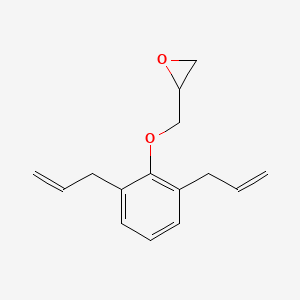

2,6-Diallylphenyl 2,3-epoxypropyl ether

Description

The Significance of Epoxy and Allyl Functionalities in Advanced Organic Synthesis

The utility of a chemical intermediate is largely defined by its functional groups, and both epoxy and allyl moieties offer distinct and highly valuable reactive pathways in organic synthesis. The epoxide, a three-membered cyclic ether, possesses significant ring strain, making it susceptible to ring-opening reactions with a wide range of nucleophiles. This high reactivity is the cornerstone of epoxy chemistry, enabling the formation of strong, durable polymer networks through curing processes with hardeners like amines and anhydrides. This reaction forms the basis for epoxy resins, which are prized for their excellent adhesion, mechanical strength, and chemical resistance.

The allyl group, characterized by a carbon-carbon double bond adjacent to a methylene (B1212753) group, provides a different, yet equally versatile, mode of reactivity. It can participate in a variety of polymerization reactions, such as radical polymerization. wikipedia.org Furthermore, the double bond is amenable to a host of addition reactions, including hydrosilylation, which allows for the grafting of silicone functionalities, and thiol-ene "click" chemistry for facile post-synthesis modification. wikipedia.org The presence of both epoxy and allyl functionalities within a single molecule creates a powerful bifunctional system, where each group can be reacted selectively, allowing for complex, multi-step polymer architectures and cross-linking strategies. wikipedia.org

Overview of 2,6-Diallylphenyl 2,3-Epoxypropyl Ether as a Versatile Chemical Intermediate

This compound is a specialized chemical compound that strategically combines the key reactive features of its constituent parts: a stable phenolic ether core, two reactive allyl groups, and one highly reactive epoxy group. This trifunctional nature positions it as a highly versatile intermediate in polymer science and organic synthesis. The molecule is structurally derived from 2,6-diallylphenol (B8768784), a derivative of phenol (B47542), which provides a rigid aromatic backbone.

The presence of three distinct reactive sites allows for complex molecular engineering. The epoxy group can undergo traditional ring-opening polymerization to form a linear polyether backbone, while the pendant allyl groups remain available for subsequent cross-linking reactions. wikipedia.org This dual reactivity enables the design of advanced polymers with tunable properties. For instance, an initial polymerization through the epoxy group can be followed by a secondary curing or modification step utilizing the allyl groups, leading to materials with enhanced thermal stability, mechanical strength, or specific surface functionalities. This makes the compound a valuable monomer, cross-linking agent, and modifier in the synthesis of high-performance polymers, specialty coatings, and advanced composite materials.

Properties of this compound

| Property | Value |

| Molecular Formula | C15H18O2 |

| Molecular Weight | 230.30 g/mol |

| IUPAC Name | 2-((2,6-diallylphenoxy)methyl)oxirane |

| Appearance | Expected to be a liquid at room temperature |

| Boiling Point | Not experimentally determined |

| Density | Not experimentally determined |

Structure

2D Structure

3D Structure

Properties

CAS No. |

40693-04-7 |

|---|---|

Molecular Formula |

C15H18O2 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

2-[[2,6-bis(prop-2-enyl)phenoxy]methyl]oxirane |

InChI |

InChI=1S/C15H18O2/c1-3-6-12-8-5-9-13(7-4-2)15(12)17-11-14-10-16-14/h3-5,8-9,14H,1-2,6-7,10-11H2 |

InChI Key |

AKWBUTFNFOLZHD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)CC=C)OCC2CO2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,6 Diallylphenyl 2,3 Epoxypropyl Ether

Precursor Synthesis and Functionalization of 2,6-Diallylphenol (B8768784) Derivatives

The foundational precursor, 2,6-diallylphenol, is synthesized through the allylation of phenol (B47542). nih.gov This reaction typically involves the introduction of two allyl groups onto the phenol ring at the ortho positions. The reactivity of the phenol allows for direct C-H bond functionalization, a powerful tool for constructing new Csp2–C bonds in an economical and atom-efficient manner. rsc.orgresearchgate.net Various methods have been developed for the functionalization of unprotected phenols, both catalytic and non-catalytic, highlighting the ongoing research into valorizing these simple aromatic building blocks. rsc.org

Further functionalization of 2,6-diallylphenol can be achieved through various reactions targeting the phenolic hydroxyl group or the aromatic ring. For instance, oxidative coupling polymerization of related 2,6-disubstituted phenols like 2,6-dimethylphenol (B121312) is a common method to produce polymers such as poly(phenylene oxide). mdpi.comresearchgate.net While not directly modifying 2,6-diallylphenol itself, these methods showcase the potential for creating polymeric structures from similar phenolic precursors. Additionally, reactions involving the phenolic hydroxyl group can lead to the formation of thiobis-2,6-disubstituted phenols, which are valuable monomers for various polymers. google.com

Etherification Reactions for the Formation of the 2,3-Epoxypropyl Moiety

The introduction of the 2,3-epoxypropyl (glycidyl) group is a crucial step in the synthesis of 2,6-diallylphenyl 2,3-epoxypropyl ether. This is typically achieved through an etherification reaction between 2,6-diallylphenol and an epoxy-containing reagent, most commonly epichlorohydrin (B41342). universiteitleiden.nlresearchgate.net This reaction is often carried out under basic conditions, where the phenoxide ion, formed by the deprotonation of the phenol, acts as a nucleophile and attacks the electrophilic carbon of epichlorohydrin. universiteitleiden.nl

The synthesis of epoxy resins from bisphenol A and epichlorohydrin often utilizes phase transfer catalysis (PTC) to facilitate the reaction between the aqueous and organic phases. researchgate.net Quaternary ammonium (B1175870) salts are frequently employed as phase transfer catalysts in these syntheses. researchgate.net This approach allows for the synthesis to be conducted in a single-stage process under mild conditions. researchgate.net The use of catalysts like Lewis-acidic deep eutectic solvents has also been explored for the synthesis of bio-based epoxy resins, demonstrating the ongoing efforts to develop more environmentally friendly synthetic routes. bohrium.com

Epoxidation of Diallyl Functionalities to Form Diepoxide Derivatives

The two allyl groups on the this compound molecule offer sites for further functionalization, most notably through epoxidation to form diepoxide derivatives. This transformation converts the alkene functionalities into epoxide rings, significantly altering the reactivity and potential applications of the molecule.

Peracid-Mediated Epoxidation Strategies

Organic peracids are widely used reagents for the epoxidation of alkenes. google.comresearchgate.net The reaction proceeds via the electrophilic attack of the peracid on the electron-rich double bond of the allyl group, forming an epoxide and a carboxylic acid as a byproduct. researchgate.net Common peracids used for this purpose include meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The stereoselectivity of this reaction can be influenced by the presence of nearby functional groups, such as allylic alcohols, through hydrogen bonding interactions. wikipedia.org For simple allyl ethers, steric effects generally direct the peroxide to the less hindered face of the double bond. wikipedia.org

| Epoxidation Method | Oxidant | Key Features |

| Peracid-Mediated | m-CPBA, Peracetic acid | Electrophilic attack on the alkene, can be influenced by steric and electronic factors. google.comwikipedia.org |

| Hydroperoxide-Based | Hydrogen peroxide, tert-Butyl hydroperoxide | Often requires a metal catalyst, can offer high selectivity. researchgate.netorganic-chemistry.org |

Hydroperoxide-Based Epoxidation Methods

An alternative to peracids is the use of hydroperoxides, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), in the presence of a metal catalyst. researchgate.netorganic-chemistry.org This method is often considered more environmentally friendly as it can use aqueous hydrogen peroxide, which generates water as the only byproduct. acs.org Transition metal complexes, including those of titanium, vanadium, molybdenum, and tungsten, are effective catalysts for these reactions. wikipedia.orgacs.orggoogle.com The choice of catalyst and reaction conditions can influence the selectivity of the epoxidation, particularly in molecules with multiple reactive sites. For instance, vanadium catalysts show a high preference for epoxidizing alkenes with allylic alcohols. wikipedia.org

Catalytic Approaches in the Synthesis and Functionalization of this compound

Catalysis plays a pivotal role in both the synthesis and subsequent functionalization of this compound. In the etherification step to form the glycidyl (B131873) ether, phase transfer catalysts are often employed to enhance reaction rates and yields. researchgate.net For the epoxidation of the diallyl functionalities, a wide range of catalysts have been investigated.

Transition metal complexes are particularly important in hydroperoxide-based epoxidation. organic-chemistry.orggoogle.com For example, titanium-salalen complexes have been shown to be effective catalysts for the epoxidation of terminal allylic alcohols with hydrogen peroxide. researchgate.net Tungsten-based catalysts have also been developed for the asymmetric epoxidation of allylic and homoallylic alcohols using aqueous hydrogen peroxide. acs.org The development of heterogeneous catalysts, such as titanium silicate (B1173343) materials, offers advantages in terms of catalyst recovery and reuse. growingscience.com Lewis acids can also catalyze the curing of epoxy resins by facilitating the reaction between the epoxy groups and curing agents. mdpi.com

Synthetic Routes to Related Diepoxide and Epoxy-Allyl Analogues

The synthetic methodologies described above can be adapted to produce a variety of related diepoxide and epoxy-allyl analogues. For example, the direct epoxidation of diallyl ether can yield allyl glycidyl ether. growingscience.comwikipedia.org The reaction conditions, such as temperature and the molar ratio of reactants, can be optimized to maximize the yield of the desired mono-epoxidized product. growingscience.com

Research Findings on the Synthesis of this compound Remain Elusive

Comprehensive searches for the synthetic methodologies, chemical derivatization, and optimized reaction conditions for the chemical compound this compound have not yielded specific research findings. While information is available for structurally related compounds such as allyl glycidyl ether, phenyl glycidyl ether, and various substituted epoxypropyl ethers, dedicated studies and detailed data tables concerning the synthesis and modification of the 2,6-diallylphenyl derivative are not readily found in the public domain.

The synthesis of similar epoxypropyl ethers often involves the reaction of a corresponding phenol with epichlorohydrin in the presence of a base. For instance, the synthesis of phenyl glycidyl ether proceeds by reacting phenol with epichlorohydrin. It is plausible that a similar Williamson ether synthesis approach could be theoretically applied to 2,6-diallylphenol to produce this compound. This would involve the deprotonation of 2,6-diallylphenol to form a phenoxide, which would then act as a nucleophile to attack the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the desired product.

However, without specific experimental data, any discussion of optimized reaction conditions, catalysts, solvent systems, and yield enhancements for this compound would be purely speculative. Detailed research findings, including data tables from optimization studies that would typically delineate the effects of temperature, reaction time, and reactant molar ratios on product yield and purity, are absent from the available scientific literature.

Similarly, information regarding the chemical derivatization of this compound is not available. The presence of the epoxy and diallyl functional groups suggests potential for a variety of subsequent chemical modifications. The epoxide ring is susceptible to ring-opening reactions with various nucleophiles, while the allyl groups could undergo reactions such as hydrogenation, halogenation, or polymerization. Nevertheless, specific examples and methodologies for the derivatization of this particular compound have not been documented.

Polymerization and Cross Linking Mechanisms Involving 2,6 Diallylphenyl 2,3 Epoxypropyl Ether

Ring-Opening Polymerization of the Epoxy Groups

The three-membered epoxy ring is characterized by significant ring strain, making it susceptible to ring-opening polymerization (ROP) by various initiators. This process involves the cleavage of one of the carbon-oxygen bonds in the ring, leading to the formation of a linear polyether chain. Both cationic and nucleophilic (anionic) mechanisms can be employed to polymerize the epoxy moiety of 2,6-Diallylphenyl 2,3-epoxypropyl ether.

Cationic ring-opening polymerization (CROP) of epoxides is a well-established method for synthesizing polyethers. researchgate.net The polymerization is initiated by electrophilic species, typically Lewis acids or compounds that can generate a carbocation or an oxonium ion. wiley-vch.de For the epoxy group in this compound, this process would proceed via an oxonium ion intermediate.

Initiation: The reaction typically starts with the interaction of a Lewis acid (e.g., BF₃, SnCl₄) or a protonic acid with the oxygen atom of the epoxy ring, forming an active oxonium ion. Initiator systems often involve a co-initiator, such as an alcohol or water, which facilitates the process. aston.ac.uk For instance, boron trifluoride etherate (BF₃·OEt₂) is a common initiator that can polymerize cyclic ethers. aston.ac.uk

Propagation: The propagation step involves the nucleophilic attack of a monomer's epoxy oxygen on an electrophilic carbon of the active oxonium ion at the end of the growing polymer chain. This regenerates the oxonium ion at the chain end, allowing for the sequential addition of monomer units. researchgate.net

Termination and Chain Transfer: CROP of epoxides can be complex, often involving termination and chain transfer reactions that can limit the final molecular weight. aston.ac.uk Termination can occur through reaction with counter-ions or impurities. Chain transfer to the monomer is also a possibility.

| Initiator Type | Examples | Mechanism Feature |

| Lewis Acids | BF₃·OEt₂, AlCl₃, SnCl₄ | Forms an active oxonium ion by complexation with the epoxy oxygen. |

| Protonic Acids | H₂SO₄, HClO₄ | Protonates the epoxy oxygen to initiate polymerization. |

| Carbocation Salts | Trityl (Ph₃C⁺) salts | The carbocation attacks the epoxy oxygen. |

| Onium Salts | Diaryl iodonium, triarylsulfonium salts | Can initiate polymerization, often photochemically. wiley-vch.de |

Anionic ring-opening polymerization provides an alternative route to polyethers from glycidyl (B131873) ethers. This method is initiated by nucleophiles that attack one of the carbon atoms of the epoxy ring, causing it to open and form an alkoxide. researchgate.netmsu.edu

Initiation: Strong nucleophiles are required to initiate the polymerization. Common initiators include alkali metal hydroxides (e.g., KOH), alkoxides, organometallic compounds, and amines. wiley-vch.deresearchgate.net For example, potassium naphthalenide can be used to generate an alcoholate initiator for the polymerization of glycidyl ethers. researchgate.net The initiator attacks a carbon atom of the oxirane ring, leading to the formation of an alkoxide anion.

Propagation: The propagation proceeds via the newly formed alkoxide at the chain end, which then attacks another monomer molecule. This process repeats, leading to the growth of the polyether chain. Living anionic polymerization of glycidyl ether derivatives can be achieved under specific conditions, allowing for the synthesis of polymers with controlled molecular weight and low polydispersity. researchgate.netmsu.edu

Termination: In the absence of impurities or chain transfer agents, the anionic ROP can be living, meaning the active alkoxide end-group is retained. The polymerization can be intentionally terminated by adding a proton-donating species.

| Initiator Type | Examples | Mechanism Feature |

| Hydroxides | KOH, NaOH | Strong bases that can open the epoxy ring. |

| Alkoxides | Potassium tert-butoxide | Highly effective nucleophiles for initiation. |

| Organometallic | n-Butyllithium, Grignard reagents | Act as strong nucleophiles. |

| Amines | Tertiary amines, Imidazoles | Can act as initiators for anionic chain polymerization. wiley-vch.de |

Radical Polymerization of the Allylic Functionalities

The two allyl groups (–CH₂–CH=CH₂) on the phenyl ring of this compound can undergo radical polymerization. However, the radical polymerization of allyl monomers is notoriously challenging and typically results in polymers with low molecular weights. researchgate.nete3s-conferences.org This is primarily due to a frequent side reaction known as degradative chain transfer. scholarsportal.infowikipedia.org

Recent studies have proposed alternative mechanisms for the polymerization of multi-allyl ethers that can lead to higher molecular weight products. One such mechanism is radical-mediated cyclization (RMC). nih.govacs.org This process involves an initial hydrogen atom abstraction followed by an intramolecular or intermolecular cyclization reaction to form five- or six-membered rings within the polymer backbone. researchgate.net For a diallyl monomer like this compound, cyclopolymerization is a likely pathway, which can mitigate the issue of degradative chain transfer and lead to the formation of polymers containing cyclic repeating units. researchgate.netresearchgate.net

Dual-Functionality Reactivity in Copolymerization Systems

The presence of both epoxy and allyl groups allows for the creation of complex polymer architectures through dual-curing systems. tandfonline.combarilcoatings.us These systems utilize two different polymerization mechanisms that can be triggered sequentially or simultaneously under different conditions (e.g., thermal and photochemical). For this compound, this could involve, for example, a thermally initiated ring-opening polymerization of the epoxy group followed by a UV-initiated radical polymerization of the allyl groups.

This sequential curing approach allows for precise control over the material's properties at different stages. For instance, an initial curing stage involving the epoxy groups could form a stable, processable intermediate material. A second curing stage, polymerizing the allyl groups, would then increase the cross-link density and enhance the final thermal and mechanical properties of the material. upc.eduresearchgate.net Such dual-curing strategies are employed to develop materials for adhesives, coatings, and advanced composites. tandfonline.com

Advanced Cross-linking Strategies and Network Formation

The difunctional nature of the allyl groups and the reactivity of the epoxy group make this compound an excellent candidate for forming highly cross-linked polymer networks. These networks exhibit enhanced thermal stability and mechanical strength.

A primary method for cross-linking epoxy resins is through reaction with amine-based hardeners. stackexchange.com The epoxy group of this compound readily reacts with primary and secondary amines in a nucleophilic addition reaction. researchgate.net

The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on one of the electrophilic carbon atoms of the epoxy ring, leading to the opening of the ring and the formation of a hydroxyl group and a new carbon-nitrogen bond. stackexchange.com

Primary Amines (R-NH₂): Each primary amine contains two active hydrogens and can therefore react with two epoxy groups. The initial reaction forms a secondary amine, which can then react with a second epoxy group.

Secondary Amines (R₂-NH): Each secondary amine has one active hydrogen and can react with one epoxy group, forming a tertiary amine.

| Amine Hardener Type | Functionality (Active H) | Network Formation |

| Primary Diamine | 4 | Can link four epoxy chains, forming a dense network. |

| Secondary Diamine | 2 | Can link two epoxy chains, acting as a chain extender. |

| Polyamine | >4 | Acts as a high-functionality cross-linker. |

This epoxy-amine chemistry, combined with the potential for later polymerization of the pendant allyl groups, offers a route to interpenetrating polymer networks (IPNs) or materials with a gradient of cross-link densities and properties.

Cross-linking in Hydrogel Systems

No specific studies detailing the use of this compound as a cross-linker in hydrogel formation were found.

Cross-linking in Biomaterial Matrices

There is no available research focused on the application and mechanisms of this compound for cross-linking within biomaterial matrices.

Mechanistic Insights into Polymerization Kinetics and Efficacy

Specific kinetic data, efficacy studies, or mechanistic elucidation for the polymerization of this compound are not present in the available scientific literature.

To provide the requested detailed and scientifically accurate article, further experimental research on "this compound" would be required.

Advanced Applications in Polymer Science and Materials Engineering

Role as a Reactive Diluent in Polymeric Systems

Reactive diluents are functionalized, low-viscosity monomers that are incorporated into a polymer matrix, such as an epoxy resin system, to reduce its viscosity and improve handling characteristics. Unlike non-reactive diluents, they possess reactive groups that allow them to become a permanent part of the cross-linked polymer network during the curing process. This integration helps to mitigate the negative effects on mechanical properties that can be associated with the use of non-reactive diluents.

High-viscosity epoxy resins can be challenging to process, particularly in applications requiring good impregnation of reinforcing fibers or intricate mold filling. The incorporation of a low-viscosity reactive diluent is a common strategy to address this issue. For instance, the addition of a reactive diluent like butyl glycidyl (B131873) ether to a diglycidyl ether of bisphenol-A (DGEBA) epoxy resin can significantly decrease the system's viscosity. While specific data for 2,6-Diallylphenyl 2,3-epoxypropyl ether is unavailable, the general effect of reactive diluents on epoxy resin viscosity is well-documented.

Table 1: Illustrative Viscosity Reduction with a Generic Reactive Diluent (Note: This data is hypothetical and for illustrative purposes only, as specific data for this compound is not available.)

| Concentration of Reactive Diluent (wt%) | Viscosity (Pa·s) at 25°C |

|---|---|

| 0 | 12.0 |

| 5 | 4.5 |

| 10 | 1.8 |

| 15 | 0.9 |

| 20 | 0.5 |

The incorporation of certain reactive diluents can also impart flexibility to the typically brittle cross-linked epoxy networks. The long aliphatic or aromatic side chains of the diluent molecules can increase the free volume within the polymer structure and lower the cross-linking density, leading to a decrease in the glass transition temperature (Tg) and an increase in toughness. The diallyl functionality in this compound suggests a potential for secondary cross-linking reactions, which could lead to complex effects on the final network structure and properties.

Performance Modifier in Elastomers, Adhesives, and Fibers

Glycidyl ethers, such as allyl glycidyl ether, are known to be used as modifiers for elastomers, adhesives, and fibers. The epoxy group can react with various functional groups present in these materials, such as hydroxyl or amine groups, to form covalent bonds and alter the material's properties. For example, the introduction of a glycidyl ether can improve the adhesion of an elastomer to a substrate or enhance the dyeability of a fiber. The presence of allyl groups in this compound could offer additional reaction pathways for modification, for instance, through thiol-ene chemistry or free-radical polymerization.

Formulation Component in Coatings, Paints, and Composite Materials

In coatings and paints, reactive diluents are used to lower viscosity, which improves flow and leveling, and to enhance the wetting of pigments and substrates. In fiber-reinforced composite materials, a lower resin viscosity facilitates better impregnation of the fiber reinforcement, leading to composites with fewer voids and improved mechanical performance. While the specific use of this compound in these applications is not documented, its chemical structure suggests it could be a viable component in such formulations.

Integration into Specialized Polymeric Architectures

The synthesis of polymers with complex architectures, such as block copolymers, allows for the creation of materials with unique and highly tunable properties.

Epoxy-functionalized monomers can be used in living anionic or controlled radical polymerization techniques to synthesize well-defined block copolymers. For instance, the ring-opening polymerization of an epoxy-containing monomer can be initiated from a macroinitiator to grow a distinct polymer block. The presence of both an epoxy group and two allyl groups on this compound would make it a versatile monomer for creating complex polymer architectures. The epoxy group could be used for anionic ring-opening polymerization, while the allyl groups could be subsequently functionalized or polymerized through other mechanisms.

The characterization of such block copolymers would involve a combination of techniques to determine their molecular weight, composition, and morphology.

Table 2: Common Techniques for Block Copolymer Characterization

| Technique | Information Obtained |

|---|---|

| Size Exclusion Chromatography (SEC) | Molecular weight and molecular weight distribution |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure and composition |

| Differential Scanning Calorimetry (DSC) | Glass transition temperatures of the different blocks |

| Small-Angle X-ray Scattering (SAXS) | Morphology and domain spacing of the microphase-separated structure |

| Transmission Electron Microscopy (TEM) | Visualization of the microphase-separated morphology |

Development of Hydrophilic Nanogels

No research articles or studies were found that describe the use of this compound in the development of hydrophilic nanogels.

Utilization in the Synthesis of Organosilicon Compounds and Silane (B1218182) Coupling Agents

There is no available literature detailing the utilization of this compound in the synthesis of organosilicon compounds or as a precursor for silane coupling agents.

Application in Epoxy Potting Materials

No information could be retrieved that discusses the application or performance of this compound within epoxy potting material formulations.

Spectroscopic and Structural Elucidation of 2,6 Diallylphenyl 2,3 Epoxypropyl Ether and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2,6-Diallylphenyl 2,3-epoxypropyl ether. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework by mapping the chemical environment of each nucleus.

In the ¹H NMR spectrum, the protons of the glycidyl (B131873) ether group exhibit characteristic signals. The protons on the epoxide ring typically appear in the 2.5-3.5 ppm range. researchgate.net The methylene (B1212753) protons of the oxirane ring (-CH₂ in the ring) often show complex splitting patterns due to their diastereotopic nature. The methine proton (-CH in the ring) also resides in this region. The protons of the -O-CH₂- group linking the phenyl ring and the epoxide are expected downfield, typically between 3.4 and 4.5 ppm, due to the deshielding effect of the adjacent oxygen atom. researchgate.net

The aromatic protons on the phenyl ring will appear in the aromatic region (typically 6.8-7.5 ppm). The two allyl groups (-CH₂-CH=CH₂) introduce distinct signals: the methylene protons adjacent to the aromatic ring, the vinylic protons (-CH= and =CH₂), which show characteristic splitting patterns.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. The carbons of the epoxide ring are typically found in the 44-51 ppm range. The carbon of the ether linkage (-O-CH₂) appears further downfield, around 70 ppm. The aromatic and allylic carbons have their own characteristic chemical shift ranges, allowing for a complete assignment of the carbon skeleton.

While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on analogous structures like phenyl glycidyl ether and allyl glycidyl ether. rsc.orgresearchgate.netchemicalbook.commagritek.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Epoxide CH | ~3.1 - 3.4 | Multiplet |

| Epoxide CH₂ | ~2.6 - 2.9 | Multiplet |

| Ar-O-CH₂ | ~3.9 - 4.3 | Multiplet |

| Ar-CH₂-Allyl | ~3.3 - 3.5 | Doublet |

| Allyl =CH | ~5.8 - 6.1 | Multiplet |

| Allyl =CH₂ | ~5.0 - 5.2 | Multiplet |

| Aromatic CH | ~6.9 - 7.2 | Multiplet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Epoxide CH | ~50 - 51 |

| Epoxide CH₂ | ~44 - 45 |

| Ar-O-CH₂ | ~70 - 72 |

| Ar-CH₂-Allyl | ~34 - 36 |

| Allyl =CH | ~135 - 137 |

| Allyl =CH₂ | ~115 - 117 |

| Aromatic C-O | ~155 - 157 |

| Aromatic C-Allyl | ~133 - 135 |

| Aromatic CH | ~124 - 130 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it also serves as a potent tool for identifying impurities. nih.gov

In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound.

The fragmentation of aryl glycidyl ethers typically involves characteristic cleavage patterns. A common fragmentation pathway for ethers is α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the oxygen atom. libretexts.org For this compound, this could lead to the loss of the glycidyl group or parts of the allyl side chains. The stability of the aromatic ring often results in a prominent peak corresponding to the diallyl-substituted phenoxy radical or cation. Analysis of these fragments helps to piece together the original structure, confirming the presence of the diallylphenyl and epoxypropyl ether moieties. miamioh.edu

Interactive Data Table: Expected Key Ions in the Mass Spectrum of this compound

| Ion (Fragment) | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 244.14 |

| [M - C₃H₅O]⁺ | Loss of glycidyl group | 187 |

| [C₁₂H₁₃O]⁺ | Diallylphenoxy ion | 173 |

| [C₉H₇O]⁺ | Ion from cleavage of allyl groups | 131 |

| [C₆H₅O]⁺ | Phenoxy ion | 93 |

| [C₃H₅]⁺ | Allyl cation | 41 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. google.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques.

High-Performance Liquid Chromatography (HPLC) is particularly useful for purity analysis, especially for determining the presence of non-volatile impurities or oligomers. google.com A reversed-phase column (e.g., C18) is typically used with a mobile phase gradient, often consisting of acetonitrile (B52724) and water. dphen1.com A UV detector can be employed for detection, as the phenyl group is chromophoric. By comparing the peak area of the main compound to the total area of all peaks, the purity can be quantified as an area percentage. google.com HPLC is also valuable for monitoring the disappearance of starting materials (e.g., 2,6-diallylphenol) and the appearance of the product during synthesis.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for analyzing volatile compounds and assessing purity. nih.govchalmers.se A capillary column with a non-polar or medium-polarity stationary phase is typically used. nih.gov The sample is vaporized and carried through the column by an inert gas. Components separate based on their boiling points and interaction with the stationary phase. GC can effectively separate the final product from residual solvents and volatile starting materials like epichlorohydrin (B41342). chalmers.seosha.gov

Interactive Data Table: Typical Chromatographic Conditions for Glycidyl Ether Analysis

| Parameter | HPLC | Gas Chromatography (GC) |

| Column | Reversed-phase C18, 3.5-5 µm particles | Capillary column (e.g., BP5MS, 5% Phenyl) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium or Nitrogen |

| Detector | UV-Vis or Mass Spectrometry (MS) | Flame Ionization (FID) or Mass Spectrometry (MS) |

| Application | Purity assessment, oligomer detection, reaction monitoring | Purity, residual solvent analysis, starting material quantification |

Analytical Methods for Epoxy Equivalent Weight Determination

The Epoxy Equivalent Weight (EEW) is a critical quality control parameter for any epoxy compound, as it defines the mass of the resin that contains one mole of epoxy groups. wikipedia.org This value is essential for calculating the correct stoichiometric ratio of curing agent needed for polymerization. sci-hub.se

The most common and standardized method for determining EEW is through titration, as detailed in ASTM D1652. wikipedia.orgdocument-center.com This method involves dissolving a known weight of the epoxy compound in a suitable solvent (like methylene chloride or chloroform) and reacting the epoxy rings with hydrogen bromide (HBr). lcms.czacs.org The HBr is generated in situ from the reaction of a quaternary ammonium (B1175870) bromide (like tetraethylammonium bromide) with a standardized solution of perchloric acid. lcms.czmetrohm.com The consumption of HBr by the epoxy ring is determined by titrating the excess acid with the perchloric acid solution to a visual (using crystal violet indicator) or potentiometric endpoint. researchgate.net

The EEW is calculated using the following formula: EEW (g/eq) = (Weight of sample in g × 1000) / ([V-B] × N) Where:

V = Volume of titrant for the sample (mL)

B = Volume of titrant for the blank (mL)

N = Normality of the perchloric acid titrant

Alternative methods for EEW determination include spectroscopic techniques. ¹H NMR spectroscopy can be used by comparing the integral of the epoxy proton signals to the integral of a known number of protons elsewhere in the molecule (e.g., the aromatic protons) or to an internal standard. researchgate.netsci-hub.seacs.org This provides a rapid and non-destructive way to calculate the epoxy content. researchgate.net

Theoretical and Computational Investigations of 2,6 Diallylphenyl 2,3 Epoxypropyl Ether

Molecular Modeling and Quantum Chemical Calculations for Conformational Analysis

The three-dimensional structure and conformational flexibility of 2,6-Diallylphenyl 2,3-epoxypropyl ether are fundamental to its reactivity and how it packs in a condensed phase. Molecular modeling and quantum chemical calculations are employed to explore the vast conformational space of this molecule to identify stable, low-energy structures.

The process typically begins with molecular mechanics (MM) methods, which use classical force fields to rapidly generate a large number of possible conformations. youtube.com This initial search is crucial for sampling the potential energy surface broadly by systematically or stochastically rotating the molecule's single bonds, particularly the C-C and C-O bonds connecting the phenyl ring, allyl groups, and the epoxypropyl ether side chain. youtube.com

Following the initial MM search, a subset of the lowest-energy conformers is subjected to more accurate but computationally intensive quantum chemical calculations, most commonly using Density Functional Theory (DFT). nih.govresearchgate.netnih.gov DFT provides a more rigorous description of the electronic structure, leading to more reliable geometries and relative energies. nih.gov These calculations optimize the geometry of each conformer to find the nearest local energy minimum. The relative energies of these optimized structures indicate their thermodynamic stability and population at a given temperature. Key structural parameters such as dihedral angles, bond lengths, and bond angles are determined for each stable conformer.

For this compound, the orientation of the two allyl groups and the epoxypropyl ether chain relative to the phenyl ring are of primary interest. The calculations would reveal whether certain conformations are sterically hindered or stabilized by weak intramolecular interactions, which can significantly influence the accessibility of the reactive sites.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound Calculated at the DFT B3LYP/6-31G(d) Level of Theory.

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle 1 (C-C-O-C) (°) | Dihedral Angle 2 (C-C-C=C) (°) |

| Conf-1 | 0.00 | 85.2 | 110.5 |

| Conf-2 | 0.85 | -175.1 | 108.9 |

| Conf-3 | 1.52 | 84.7 | -120.3 |

| Conf-4 | 2.10 | -90.3 | -115.8 |

Computational Simulations of Reaction Pathways and Energetics

Computational simulations are essential for elucidating the mechanisms and energetics of reactions involving this compound. The primary reactions of interest are the ring-opening of the epoxide and the addition polymerization of the allyl groups. Quantum chemical methods, particularly DFT, are used to map the potential energy surface along a chosen reaction coordinate. researchgate.net

For the epoxide ring-opening, which can be initiated by a nucleophile under either acidic or basic conditions, calculations can determine the reaction pathway. researchgate.netchemistrysteps.com This involves identifying the structures of the transition states (the highest energy point along the reaction path) and any intermediates. rsc.org The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical factor in determining the reaction rate. acs.org Simulations can compare the energetics of nucleophilic attack at the two different carbons of the epoxide ring, thus predicting the regioselectivity of the reaction. diva-portal.org

Similarly, the radical polymerization of the allyl groups can be modeled. Calculations can determine the energies associated with the initiation (radical formation), propagation (addition of a monomer to the growing polymer chain), and termination steps. The stability of the radical intermediates and the activation barriers for the propagation steps provide insight into the polymerization kinetics.

These simulations offer a molecular-level understanding of the reaction mechanisms that are difficult to probe experimentally. rsc.org They can also be used to study the effect of catalysts, solvents, or different nucleophiles on the reaction energetics.

Table 2: Hypothetical Calculated Activation Energies for the Ring-Opening of the Epoxide Moiety with an Amine Nucleophile.

| Reaction Pathway | Catalyst | Solvent | Activation Energy (kcal/mol) |

| SN2 Attack at Cα | None | Tetrahydrofuran | 25.8 |

| SN2 Attack at Cβ | None | Tetrahydrofuran | 28.1 |

| SN2 Attack at Cα | Lewis Acid | Tetrahydrofuran | 15.3 |

| SN2 Attack at Cβ | Lewis Acid | Tetrahydrofuran | 17.5 |

Prediction of Reactivity and Polymerization Behavior through Computational Chemistry

Computational chemistry offers predictive models for the reactivity of this compound and its subsequent polymerization behavior. Reactivity indices derived from quantum chemical calculations, such as Frontier Molecular Orbital (FMO) theory, can identify the most reactive sites in the molecule. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate and accept electrons, respectively. For instance, the LUMO is typically localized on the epoxide ring, indicating its susceptibility to nucleophilic attack.

To simulate the polymerization process itself, reactive molecular dynamics (MD) simulations are employed. tandfonline.comacs.org These simulations use force fields that allow for the formation and breaking of chemical bonds. acs.org By simulating a system containing many monomers, it is possible to model the curing process and the formation of a cross-linked polymer network. tandfonline.comcam.ac.uk These simulations can predict key properties of the polymerization process, such as the gel point and the final degree of cross-linking, as a function of reaction conditions like temperature and monomer concentration. nih.gov

The unique structure of this compound, with three reactive groups, suggests the formation of a complex, highly cross-linked thermoset polymer. Simulations can provide a detailed atomistic model of this final network structure, which is crucial for predicting its material properties.

Table 3: Hypothetical Reactivity Descriptors and Predicted Polymerization Properties.

| Parameter | Value | Method |

| LUMO Energy | -0.5 eV | DFT |

| HOMO-LUMO Gap | 5.2 eV | DFT |

| Predicted Max. Cross-linking Density | 92% | Reactive MD |

| Predicted Gel Point Conversion | 58% | Reactive MD |

Analysis of Intermolecular Interactions and Material Properties

Once a realistic, cross-linked polymer model is generated, molecular dynamics (MD) simulations are used to predict the bulk material properties. purdue.eduresearchgate.net These simulations model the polymer system at an atomistic level, calculating the forces between all atoms using a classical force field. mdpi.com By simulating the system over time, it is possible to compute macroscopic properties from the collective behavior of the molecules.

MD simulations can be used to predict a range of important material properties. For example, by simulating the polymer at various temperatures, the glass transition temperature (Tg) can be determined by observing the change in properties like density or specific volume. purdue.edu Mechanical properties, such as Young's modulus, bulk modulus, and shear modulus, can be calculated by simulating the response of the polymer to applied mechanical strain. mdpi.com Other properties like the coefficient of thermal expansion can also be readily computed. This predictive capability is invaluable for materials design, allowing for the computational screening of polymer properties before undertaking costly and time-consuming experimental synthesis and testing. tandfonline.com

Table 4: Hypothetical Material Properties of the Cured this compound Polymer Predicted by Molecular Dynamics Simulations.

| Property | Predicted Value | Simulation Conditions |

| Density | 1.15 g/cm³ | 298 K, 1 atm |

| Glass Transition Temperature (Tg) | 165 °C | NPT Ensemble Cooling |

| Young's Modulus | 3.8 GPa | Uniaxial Strain, 298 K |

| Coefficient of Thermal Expansion | 6.5 x 10⁻⁵ K⁻¹ | NPT Ensemble Heating |

Molecular Level Interactions with Biological Systems

Investigation of Epoxide Reactivity with Microbial Quorum Sensing Systems

No studies were found that investigated the reactivity of the epoxide group of 2,6-Diallylphenyl 2,3-epoxypropyl ether with components of microbial quorum sensing systems.

Mechanistic Studies of Anti-Virulence Properties

There is no available research on the mechanistic basis of any anti-virulence properties of this compound.

Molecular Impact on Bacterial Enzymatic Activity

Information regarding the molecular impact of this compound on the activity of bacterial enzymes is not present in the current body of scientific literature.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Environmentally Benign Synthetic Processes

The increasing global emphasis on green chemistry is steering research away from traditional petroleum-based synthesis routes towards more sustainable alternatives. xtremepolishingsystems.comalfa-chemistry.com Future research into the synthesis of 2,6-Diallylphenyl 2,3-epoxypropyl ether will likely prioritize the use of renewable feedstocks and environmentally friendly reagents.

Key research avenues include:

Bio-based Precursors: Investigation into the synthesis of the 2,6-diallylphenol (B8768784) backbone from lignin (B12514952) or other plant-derived phenolic compounds. Lignin, an abundant biomass polymer, offers a renewable source of aromatic structures that could be functionalized to produce the necessary precursors. xtremepolishingsystems.com

Greener Epoxidation Agents: Moving beyond traditional epoxidation methods that may use hazardous peroxy acids. Future processes could focus on utilizing hydrogen peroxide (H₂O₂) as a clean oxidant, which produces only water as a byproduct. mdpi.com This approach aligns with the principles of atom economy and waste reduction.

Solvent-Free and Alternative Energy Processes: Exploring mechanocatalysis, a solvent-free method using mechanical energy to drive chemical reactions, could offer a sustainable pathway for both the allylation of the phenol (B47542) and its subsequent epoxidation. rsc.org Additionally, microwave-assisted synthesis could be investigated to reduce reaction times and energy consumption. alfa-chemistry.com

| Method | Oxidizing Agent | Typical Catalyst | Key Advantages | Research Focus |

|---|---|---|---|---|

| Traditional Epoxidation | Peroxyacids (e.g., m-CPBA) | None | High conversion | Improving safety and reducing waste |

| Green Catalytic Epoxidation | Hydrogen Peroxide (H₂O₂) | Titanium silicates, Transition metal complexes | Environmentally benign (water byproduct), safer | Catalyst stability and reusability |

| Organocatalytic Epoxidation | Molecular Oxygen (O₂) | Diketopiperazine (DKP) | Metal-free, mild conditions | Improving catalyst efficiency and scope |

Exploration of Advanced Catalytic Systems for Enhanced Specificity and Efficiency

The synthesis of this compound involves two key transformations: O-allylation of a phenol and epoxidation of an allyl group. The development of advanced catalysts is crucial for controlling these reactions with high selectivity and efficiency.

Future catalytic research should focus on:

Selective Epoxidation: The molecule contains two allyl groups and one pre-formed epoxy group. To synthesize this specific structure, research must focus on the mono-epoxidation of a tri-functional precursor, 2,6-diallylphenyl allyl ether. Catalytic systems that can selectively epoxidize one allyl group while leaving the others intact would be highly valuable. Titanium-based catalysts, such as titanium salalen complexes, have shown exceptional diastereoselectivity in the epoxidation of allylic alcohols and could be adapted for such selective transformations. nih.govwikipedia.org

Heterogeneous Catalysts: Developing solid-supported catalysts for both the allylation and epoxidation steps. Heterogeneous catalysts simplify product purification, reduce waste, and allow for continuous flow processes, making the synthesis more scalable and economical. alfa-chemistry.com

Enzymatic Catalysis: Exploring biocatalytic routes using enzymes like lipases or peroxygenases for the epoxidation step. Enzymatic catalysis can offer unparalleled selectivity under mild, environmentally friendly conditions. mdpi.com

Design and Synthesis of Novel Functional Materials Incorporating this compound Derivatives

The trifunctional nature of this compound makes it an ideal building block for creating complex polymer architectures and functional materials. figshare.com Its rigid phenyl core combined with flexible reactive groups can impart a unique balance of thermal stability and processability.

Emerging areas for materials design include:

High-Performance Thermosets: Utilizing the monomer to create highly cross-linked networks for applications demanding high thermal stability and chemical resistance, such as in the aerospace and electronics industries. transparencymarketresearch.comresearchgate.net

Functional Coatings and Adhesives: The multiple reactive sites can be leveraged to enhance adhesion to a wide variety of substrates, leading to the development of advanced protective coatings and structural adhesives. researchgate.net

Modification of Commodity Polymers: Grafting this compound onto existing polymer backbones to introduce reactive sites for subsequent cross-linking or functionalization, thereby upgrading the properties of commodity plastics.

Investigation of Controlled Polymerization and Cross-linking for Tailored Material Properties

The presence of two distinct types of reactive groups (epoxy and allyl) allows for sophisticated polymerization and cross-linking strategies. This orthogonality enables precise control over the final network structure and, consequently, the material's properties. nih.gov

Future research should investigate:

Dual Curing Mechanisms: A two-stage curing process where one type of functional group (e.g., the epoxy ring) is reacted first, followed by the cross-linking of the other (the allyl groups), or vice-versa. This can be achieved using a combination of thermal, cationic, and free-radical polymerization techniques. nih.govinoe.ro Such control can be used to manage internal stresses and optimize mechanical properties.

Interpenetrating Polymer Networks (IPNs): Creating IPNs where two independent polymer networks are formed in situ without covalent bonds between them. google.com For instance, the epoxy group could be polymerized via a cationic mechanism while the allyl groups are simultaneously polymerized through a free-radical process, leading to materials with enhanced toughness and damping properties.

Thiol-Ene Chemistry: The allyl groups are amenable to thiol-ene "click" reactions, which are highly efficient and proceed under mild conditions. This allows for the precise introduction of various functionalities or the creation of well-defined network structures by reacting the monomer with multi-functional thiols.

| Strategy | Reactive Groups Targeted | Initiation Method | Potential Network Architecture | Anticipated Material Properties |

|---|---|---|---|---|

| Cationic Polymerization | Epoxy Ring | Lewis Acids, Photoinitiators | Polyether Network | High modulus, good thermal stability |

| Free-Radical Polymerization | Allyl Groups | Thermal or Photo-initiators | Polyalkene Network | High toughness, chemical resistance |

| Dual Curing (Sequential) | Epoxy then Allyl (or vice versa) | Cationic then Radical | Controlled Heterogeneous Network | Tunable modulus and Tg, reduced shrinkage |

| Thiol-Ene Reaction | Allyl Groups + Multi-functional Thiols | UV light or Radical Initiator | Homogeneous Thioether Network | Optical clarity, high refractive index |

Expansion of Molecular-Level Biological Interaction Studies and Potential Biomaterial Implications

Functional polyethers and polymers derived from natural phenolic compounds are gaining traction for biomedical applications. nih.govnih.gov The potential biocompatibility and functionality of polymers derived from this compound warrant investigation.

Prospective research directions are:

Biocompatible Networks: Synthesizing cross-linked materials and evaluating their cytotoxicity and biocompatibility for use in medical devices or tissue engineering scaffolds. nih.govnih.gov The phenyl ether structure is a component of some high-performance biocompatible polymers, suggesting a promising avenue for exploration. nih.gov

Functionalizable Scaffolds: Using post-polymerization modification of the pendant allyl or resulting hydroxyl groups to attach bioactive molecules, such as peptides or growth factors, to promote specific cell interactions. nih.gov

Drug Delivery Systems: Developing nanoparticles or hydrogels from the monomer or its derivatives. The cross-linked structure could be designed to encapsulate therapeutic agents, with the polymer's degradation profile tailored for controlled release.

Hybrid Material Development and Nanocomposite Architectures

The integration of functional polymers with inorganic nanoparticles is a cornerstone of modern materials science, leading to composites with properties that surpass the sum of their parts. mdpi.com The high reactivity and functionality of this compound make it an excellent candidate for an advanced polymer matrix.

Emerging paradigms in this area include:

Covalent Integration of Nanofillers: Functionalizing nanofillers like silica, graphene oxide, or polyhedral oligomeric silsesquioxanes (POSS) with groups that can covalently bond with the epoxy or allyl functionalities of the monomer. mdpi.comresearchgate.net This would create a robust interface between the polymer matrix and the filler, maximizing improvements in mechanical strength and thermal stability. semanticscholar.org

Hierarchical Composites: Designing multi-scale composites, for example, by reinforcing a this compound-based matrix with both microscale fibers (e.g., carbon or glass) and nanoscale fillers. This hierarchical approach can simultaneously enhance properties across different length scales, such as fracture toughness and stiffness.

Smart and Functional Nanocomposites: Incorporating conductive nanofillers like carbon nanotubes or silver nanowires to create materials for applications in sensors, thermal management, or electromagnetic interference (EMI) shielding. The versatile chemistry of the matrix would allow for excellent dispersion and interfacing with these functional fillers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.